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Get Quote

Abstract: This document provides a comprehensive guide for the preclinical administration of

TAK-875 (Fasiglifam), a potent and selective G protein-coupled receptor 40 (GPR40/FFAR1)

agonist, in rodent models. TAK-875 enhances glucose-stimulated insulin secretion (GSIS) and

was developed for the treatment of type 2 diabetes mellitus. Although its clinical development

was halted due to liver safety concerns, it remains a valuable tool for metabolic research.[1][2]

These protocols are designed for researchers, scientists, and drug development professionals,

offering detailed methodologies grounded in established scientific literature to ensure

experimental reproducibility and integrity. We will cover TAK-875's mechanism of action,

vehicle preparation, administration protocols for various experimental paradigms, and key

pharmacokinetic parameters.

Introduction: The Role and Mechanism of TAK-875
TAK-875 is a novel, orally available small molecule that acts as an ago-allosteric modulator of

the free fatty acid receptor 1 (FFAR1), also known as GPR40.[3] GPR40 is highly expressed in

pancreatic β-cells and plays a crucial role in mediating the insulin secretion stimulated by

medium and long-chain free fatty acids (FFAs).[4][5]
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The primary mechanism of TAK-875 involves potentiating the body's natural response to

elevated glucose levels. It binds to GPR40 and works synergistically with endogenous FFAs to

enhance GSIS.[3][6] This action is mediated primarily through the Gαq protein signaling

pathway. Activation of this pathway leads to the production of inositol triphosphate (IP3), which

triggers the release of calcium from intracellular stores.[5][7] The resulting increase in cytosolic

calcium concentration is a key step in the cascade that leads to insulin granule exocytosis.[5] A

significant advantage of this mechanism is its glucose-dependency, which minimizes the risk of

hypoglycemia, a common side effect of other insulin secretagogues.[7][8]

Despite promising efficacy, TAK-875 development was terminated in Phase 3 clinical trials due

to observations of liver toxicity in some patients.[9] Mechanistic studies in animal models

suggest this may be linked to the inhibition of bile acid transporters.[1][2] Researchers using

TAK-875 should consider incorporating endpoints for hepatic safety assessment in their study

designs.
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Caption: GPR40 (FFAR1) signaling pathway activated by TAK-875 in pancreatic β-cells.

Compound Specifications and Formulation Protocol
Accurate and consistent formulation is critical for reliable in vivo results. TAK-875 is practically

insoluble in water, necessitating its administration as a suspension.[10][11]
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Parameter Value

Chemical Name

[(3S)-6-({2′,6′-dimethyl-4′-[3-

(methylsulfonyl)propoxy]biphenyl-3-

yl}methoxy)-2,3-dihydro-1-benzofuran-3-

yl]acetic acid hemihydrate

Synonyms Fasiglifam

CAS Number
1000413-72-8 (Anhydrous), 1374598-80-7

(Hemihydrate)

Molecular Weight
524.6 g/mol (Anhydrous), 533.63 g/mol

(Hemihydrate)[10]

Solubility
DMSO: ≥90 mg/mL[8]; Water: Insoluble[10];

Ethanol: Insoluble[10]

Protocol 2.1: Preparation of TAK-875 Oral Suspension
This protocol describes the preparation of a 1 mg/mL suspension in 0.5% methylcellulose, a

commonly used vehicle in published studies.[3][9][12] Adjust the final concentration as needed

for the target dose and dosing volume.

Materials:

TAK-875 (Fasiglifam) powder

Methylcellulose (MC), 400 cP

Sterile water for injection or equivalent purified water

Sterile glass beaker or vial

Magnetic stirrer and stir bar

Weighing scale and weigh paper/boat

Procedure:
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Prepare the Vehicle (0.5% w/v Methylcellulose):

Heat approximately one-third of the total required volume of sterile water to 60-70°C.

Weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL).

While stirring the hot water vigorously, slowly sprinkle the methylcellulose powder onto the

surface to ensure each particle is wetted and avoid clumping.

Once dispersed, remove from heat and add the remaining two-thirds of the water as cold

water or ice to accelerate cooling.

Continue stirring in a cold bath (2-4°C) until a clear, viscous solution is formed. Store the

vehicle at 2-8°C.

Prepare the TAK-875 Suspension:

Accurately weigh the required amount of TAK-875 powder. For a 10 mL batch at 1 mg/mL,

weigh 10 mg of TAK-875.

Place the powder in a sterile glass vial.

Add a small volume of the 0.5% MC vehicle (e.g., 1-2 mL) to the powder to create a paste.

Triturate with a spatula or vortex to ensure no clumps remain. This wetting step is critical

for a homogenous suspension.

Gradually add the remaining 0.5% MC vehicle to reach the final desired volume while

continuously stirring or vortexing.

Place a magnetic stir bar in the vial and stir the suspension continuously for at least 30

minutes before dosing.

Administration:

Maintain continuous, gentle stirring during the entire dosing period to prevent the

compound from settling.

Administer to animals via oral gavage using an appropriately sized gavage needle.
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Experimental Design and Administration Protocols
The choice of rodent model and experimental design depends on the research question.

Zucker diabetic fatty (ZDF) rats are a common model for type 2 diabetes and insulin resistance,

while N-STZ-1.5 rats are a non-obese type 2 diabetes model.[7][12] Sprague Dawley or Wistar

rats are often used for pharmacokinetic and safety studies.[7][9]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21752941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3791995/
https://pubmed.ncbi.nlm.nih.gov/21752941/
https://www.tandfonline.com/doi/full/10.1080/00498254.2023.2179952
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Acclimatization
& Grouping

Overnight Fasting
(if applicable)

Baseline Blood Sample
(t = pre)

Oral Gavage:
Vehicle or TAK-875

Event / Challenge
(e.g., Oral Glucose Load)

60 min post-dose

Serial Blood Sampling
(Tail vein)

For Fasting Study

For OGTT

Biochemical Analysis
(Glucose, Insulin, etc.)

Data Analysis &
Interpretation

Click to download full resolution via product page

Caption: General experimental workflow for acute in vivo studies with TAK-875.
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Protocol 3.1: Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of TAK-875 on glucose disposal and insulin secretion

following a glucose challenge.

Procedure:

Acclimatize animals and fast them overnight (approx. 16-18 hours) with free access to water.

Collect a baseline blood sample (t= -60 min or 'pre') from the tail vein.

Administer TAK-875 (e.g., 1-10 mg/kg) or vehicle orally by gavage.[7][13] A dose of 3 mg/kg

has been shown to be effective.[12]

At t=0 min (60 minutes after drug administration), collect a second blood sample and

immediately administer an oral glucose load (1.5-2 g/kg).[3]

Collect subsequent blood samples at 10, 30, 60, and 120 minutes after the glucose load.

Process blood samples to separate plasma (e.g., using EDTA or heparin tubes followed by

centrifugation).

Analyze plasma for glucose and insulin concentrations.

Protocol 3.2: Fasting Hyperglycemia Assessment
This protocol evaluates the effect of TAK-875 on elevated fasting blood glucose levels in

diabetic rodent models.

Procedure:

Use a diabetic model such as ZDF rats (e.g., at 19 weeks of age).[12]

Fast animals overnight.

Collect a baseline blood sample (t=0 h).

Administer TAK-875 (e.g., 10 mg/kg) or vehicle orally by gavage.[7][12]
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Collect blood samples at 0.5, 1, 2, 4, and 6 hours post-dosing.[12]

Process samples and analyze for plasma glucose and insulin.

Dosage Summary for Rodent Studies
Study Type Rodent Model Route Dose Range Reference(s)

Oral Glucose

Tolerance Test

(OGTT)

N-STZ-1.5 Rats Oral 1 - 10 mg/kg [7]

Oral Glucose

Tolerance Test

(OGTT)

ZDF Rats Oral 3 mg/kg [12]

Fasting

Hyperglycemia
ZDF Rats Oral 10 mg/kg [7][12]

Chronic

Glycemic Control
ZDF Rats Oral 10 mg/kg (b.i.d.) [12]

Pharmacokinetic

s

Sprague Dawley

Rats
Oral 10 & 50 mg/kg [9]

Pharmacokinetic

s

Sprague Dawley

Rats
IV 5 mg/kg [9]

Pharmacokinetic Profile in Rats
Understanding the pharmacokinetic profile of TAK-875 is essential for designing effective

dosing regimens and interpreting results. Studies in Sprague Dawley rats have shown that

TAK-875 is well-absorbed after oral administration with excellent bioavailability.[9]
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Parameter
Oral Dose: 10
mg/kg

Oral Dose: 50
mg/kg

IV Dose: 5
mg/kg

Reference

Cmax (Peak

Concentration)
~12.6 µg/mL ~80.0 µg/mL ~9.0 µg/mL [9]

Tmax (Time to

Peak)
~1 hour ~1 hour N/A [9]

t½ (Half-life) ~11-12 hours ~10 hours N/A [9]

Bioavailability

(F%)
85 - 120% 85 - 120% N/A [9]

Values are approximate means from male and female rats.

References
Sakuma, K., Yabuki, C., Maruyama, M., et al. (2018). Fasiglifam (TAK‐875) has dual

potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent

insulin secretion. Physiological Reports, 6(15), e13809. [Link]

Mitchell, M. D., Watt, A. P., Baillie, T. A., & Wilson, I. D. (2023). Investigation of the

pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats

following oral and intravenous administration. Xenobiotica, 53(1), 53-65. [Link]

Yabuki, C., Komatsu, H., Tsujihata, Y., et al. (2013). A Novel Antidiabetic Drug,

Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE, 8(10),

e76280. [Link]

Yashiro, H., Takagishi, Y., Nishimura, T., et al. (2013). TAK-875, a GPR40/FFAR1 agonist, in

combination with metformin prevents progression of diabetes and β-cell dysfunction in

Zucker diabetic fatty rats. British Journal of Pharmacology, 168(6), 1382-1393. [Link]

Tsujihata, Y., Ito, R., Suzuki, M., et al. (2011). TAK-875, an orally available G protein-coupled

receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion

and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of

Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.tandfonline.com/doi/full/10.1080/00498254.2023.2179952
https://www.tandfonline.com/doi/full/10.1080/00498254.2023.2179952
https://www.tandfonline.com/doi/full/10.1080/00498254.2023.2179952
https://www.tandfonline.com/doi/full/10.1080/00498254.2023.2179952
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099899/
https://www.tandfonline.com/doi/full/10.1080/00498254.2023.2178822
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076280
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3594676/
https://pubmed.ncbi.nlm.nih.gov/21752941/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yabuki, C., Komatsu, H., Tsujihata, Y., et al. (2013). A Novel Antidiabetic Drug,

Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS ONE, 8(10),

e76280. [Link]

Mitchell, M. D., Watt, A. P., Baillie, T. A., & Wilson, I. D. (2023). Investigation of the

pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats

following oral and intravenous administration. Xenobiotica. [Link]

Adooq Bioscience. (n.d.). TAK-875 (Fasiglifam). [Link]

Li, T., Wang, L., Wu, J., et al. (2019). Pharmacokinetics of TAK-875 and its toxic metabolite

TAK-875-acylglucuronide in rat plasma by liquid chromatography tandem mass

spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 166, 253-259. [Link]

Negoro, N., Sasaki, S., Mikami, S., et al. (2010). Discovery of TAK-875: A Potent, Selective,

and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294.

[Link]

Cellagen Technology. (n.d.). TAK-875. [Link]

Leifke, E., Naik, H., Wu, J., et al. (2012). Safety, Tolerability, Pharmacokinetics, and

Pharmacodynamic Properties of the GPR40 Agonist TAK-875. Clinical Pharmacology &

Therapeutics, 92(1), 52-61. [Link]

Yang, J., Rector, J., DeGroot, D. E., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid

Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological

Sciences, 157(1), 163-176. [Link]

Stoddart, L. A., Smith, N. J., & Milligan, G. (2013). Activation of GPR40 as a Therapeutic

Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2643-2645. [Link]

Ueno, H., Wang, Z. V., & Scherer, P. E. (2022). Learn from failures and stay hopeful to

GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in

Endocrinology, 13, 1009139. [Link]

Ferdaoussi, M., Bergeron, V., Zarrouki, B., et al. (2012). G protein-coupled receptor

(GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3794982/
https://www.tandfonline.com/doi/abs/10.1080/00498254.2023.2178822
https://www.adooq.com/tak-875.html
https://pubmed.ncbi.nlm.nih.gov/30684820/
https://pubs.acs.org/doi/10.1021/ml1000856
https://www.cellagen.com/tak-875-gpr40-agonist
https://ascpt.onlinelibrary.wiley.com/doi/abs/10.1038/clpt.2012.54
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5837380/
https://diabetes.diabetesjournals.org/content/62/8/2643
https://www.frontiersin.org/articles/10.3389/fendo.2022.1009139/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


kinase D1. Diabetologia, 55(4), 1011-1019. [Link]

Hauge, M., Angel, B., Husted, A. S., et al. (2014). GPR40 (FFAR1) – Combined Gs and Gq

signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo.

Molecular Metabolism, 3(1), 3-14. [Link]

Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse.

[Link]

Selleckchem. (n.d.). Fasiglifam(TAK-875) Hemihydrate Datasheet. [Link]

Yang, J., Rector, J., DeGroot, D. E., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid

Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological

Sciences, 157(1), 163-176. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of
Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

2. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of
Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of
FFAR1 | PLOS One [journals.plos.org]

4. diabetesjournals.org [diabetesjournals.org]

5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

6. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of
FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

7. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1
agonist, enhances glucose-dependent insulin secretion and improves both postprandial and
fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3304013/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3886500/
https://www.patsnap.com/synapse/articles/gpr40-agonists-work
https://www.selleck.cn/datasheet/tak-875-datasheet.html
https://pubmed.ncbi.nlm.nih.gov/28339719/
https://www.benchchem.com/product/b8050781?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414857/
https://pubmed.ncbi.nlm.nih.gov/28108665/
https://pubmed.ncbi.nlm.nih.gov/28108665/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076280
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076280
https://diabetesjournals.org/care/article/36/Supplement_2/S175/30386/Activation-of-GPR40-as-a-Therapeutic-Target-for
https://synapse.patsnap.com/article/what-are-gpr40-agonists-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC3794927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3794927/
https://pubmed.ncbi.nlm.nih.gov/21752941/
https://pubmed.ncbi.nlm.nih.gov/21752941/
https://pubmed.ncbi.nlm.nih.gov/21752941/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. abmole.com [abmole.com]

9. tandfonline.com [tandfonline.com]

10. selleckchem.com [selleckchem.com]

11. adooq.com [adooq.com]

12. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression
of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

13. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [Application Notes and Protocols for TAK-875
(Fasiglifam) Administration in Rodent Models]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8050781/docs#application-notes-and-protocols-
for-tak-875-fasiglifam-administration-in-rodent-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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